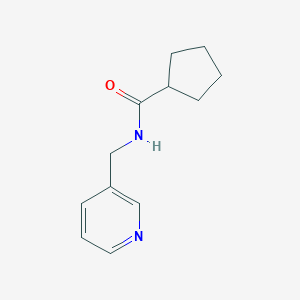![molecular formula C22H18N4O2 B258835 1-[4-[6-(3-Methyl-5-phenylpyrazol-1-yl)pyrimidin-4-yl]oxyphenyl]ethanone](/img/structure/B258835.png)
1-[4-[6-(3-Methyl-5-phenylpyrazol-1-yl)pyrimidin-4-yl]oxyphenyl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-[6-(3-Methyl-5-phenylpyrazol-1-yl)pyrimidin-4-yl]oxyphenyl]ethanone is a chemical compound that belongs to the family of pyrazolopyrimidine derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and material science.
Aplicaciones Científicas De Investigación
1-[4-[6-(3-Methyl-5-phenylpyrazol-1-yl)pyrimidin-4-yl]oxyphenyl]ethanone has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit significant anticancer activity against various cancer cell lines such as breast, lung, and colon cancer. Additionally, this compound has also been shown to possess anti-inflammatory, antioxidant, and antimicrobial properties.
Mecanismo De Acción
The mechanism of action of 1-[4-[6-(3-Methyl-5-phenylpyrazol-1-yl)pyrimidin-4-yl]oxyphenyl]ethanone is not fully understood. However, it is believed to exert its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. It has also been suggested that this compound may act as a DNA intercalator, thereby inhibiting DNA replication and transcription.
Biochemical and Physiological Effects:
1-[4-[6-(3-Methyl-5-phenylpyrazol-1-yl)pyrimidin-4-yl]oxyphenyl]ethanone has been shown to modulate various biochemical and physiological processes. It has been found to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. Additionally, this compound has been shown to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), thereby reducing oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 1-[4-[6-(3-Methyl-5-phenylpyrazol-1-yl)pyrimidin-4-yl]oxyphenyl]ethanone is its potential as a lead compound for the development of novel anticancer drugs. However, there are also some limitations associated with this compound. For instance, its poor solubility in water makes it difficult to administer in vivo. Additionally, its toxicity and side effects need to be further evaluated before it can be considered for clinical use.
Direcciones Futuras
There are several future directions that can be explored with regards to 1-[4-[6-(3-Methyl-5-phenylpyrazol-1-yl)pyrimidin-4-yl]oxyphenyl]ethanone. One potential direction is the optimization of its structure to improve its solubility and bioavailability. Another direction is the evaluation of its efficacy in combination with other anticancer drugs. Additionally, the potential of this compound as a therapeutic agent for other diseases such as neurodegenerative disorders and cardiovascular diseases can also be explored.
Conclusion:
In conclusion, 1-[4-[6-(3-Methyl-5-phenylpyrazol-1-yl)pyrimidin-4-yl]oxyphenyl]ethanone is a promising compound with potential applications in medicinal chemistry, drug discovery, and material science. Its anticancer, anti-inflammatory, antioxidant, and antimicrobial properties make it a valuable lead compound for the development of novel therapeutics. However, further research is needed to fully understand its mechanism of action, evaluate its toxicity and side effects, and optimize its structure for clinical use.
Métodos De Síntesis
The synthesis of 1-[4-[6-(3-Methyl-5-phenylpyrazol-1-yl)pyrimidin-4-yl]oxyphenyl]ethanone involves the reaction of 3-methyl-5-phenylpyrazole-1-carboxylic acid with 4,6-dichloro-2-(propylthio)pyrimidine in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with 4-hydroxyphenylacetic acid to obtain the final product.
Propiedades
Nombre del producto |
1-[4-[6-(3-Methyl-5-phenylpyrazol-1-yl)pyrimidin-4-yl]oxyphenyl]ethanone |
|---|---|
Fórmula molecular |
C22H18N4O2 |
Peso molecular |
370.4 g/mol |
Nombre IUPAC |
1-[4-[6-(3-methyl-5-phenylpyrazol-1-yl)pyrimidin-4-yl]oxyphenyl]ethanone |
InChI |
InChI=1S/C22H18N4O2/c1-15-12-20(18-6-4-3-5-7-18)26(25-15)21-13-22(24-14-23-21)28-19-10-8-17(9-11-19)16(2)27/h3-14H,1-2H3 |
Clave InChI |
ASKZRWCLZLEHDC-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=C1)C2=CC=CC=C2)C3=CC(=NC=N3)OC4=CC=C(C=C4)C(=O)C |
SMILES canónico |
CC1=NN(C(=C1)C2=CC=CC=C2)C3=CC(=NC=N3)OC4=CC=C(C=C4)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-butyl-5-(4-fluorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B258761.png)
![Methyl 2-{[(2-chlorophenyl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B258763.png)

![3-[(2,5-dichlorophenyl)sulfonyl]-N-(2-methylphenyl)propanamide](/img/structure/B258766.png)
![N-(4-fluorophenyl)-3-{[(2-furylmethyl)amino]sulfonyl}benzamide](/img/structure/B258767.png)

![2-{2-[(4-Bromophenyl)sulfanyl]ethyl}-1,3-benzoxazole](/img/structure/B258773.png)
![2-[2-(4-Chloro-benzenesulfonyl)-ethyl]-benzothiazole](/img/structure/B258774.png)

![4-fluoro-N-(5-{[(4-methylphenyl)thio]methyl}-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B258779.png)
